molecular formula C11H10ClNO2 B1296450 4-Chloro-7,8-dimethoxyquinoline CAS No. 99878-79-2

4-Chloro-7,8-dimethoxyquinoline

Cat. No. B1296450
CAS RN: 99878-79-2
M. Wt: 223.65 g/mol
InChI Key: CILQDBAXEWYDIH-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dimethoxyquinoline (CDQ) is a synthetic compound that belongs to the class of quinoline derivatives. It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach in drug discovery, leading to improved therapeutic effects . A specific synthesis method for a similar compound, 4-Chloro-7-methoxyquinoline, involves reaction conditions with trichlorophosphate for 3 hours under heating .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7,8-dimethoxyquinoline is C11H10ClNO2 . Its molecular weight is 223.66 g/mol .


Physical And Chemical Properties Analysis

4-Chloro-7,8-dimethoxyquinoline is a pale yellow solid with a melting point of 101-105°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.

Scientific Research Applications

1. Structural and Molecular Analysis

4-Chloro-7,8-dimethoxyquinoline has been studied for its structural and molecular properties. Research indicates that molecules like 4-amino-2-chloro-6,7-dimethoxyquinazoline form base-paired N-H...N hydrogen-bonded dimers in the solid state. This structural information is crucial for understanding the chemical behavior and potential applications of such compounds (Lai, Bo, & Huang, 1997).

2. Synthetic Methodologies

The synthesis of 4-Chloro-7,8-dimethoxyquinoline derivatives and related compounds has been a subject of research, exploring various synthetic routes and methodologies. For instance, sonochemical dehalogenation has been used for producing dimethoxyquinolines, demonstrating the versatility of these compounds in chemical synthesis (Osborne & Warmsley, 1994).

3. Pharmaceutical Intermediate Development

This compound is also significant in the development of pharmaceutical intermediates. For instance, 4-amino-2-chloro-6,7-dimethoxyquinazoline, a related compound, is used in the process development of antihypertensive drugs (Rao, Nagaraju, Jena, & Kumaraswamy, 2006).

4. DNA-binding Studies

Research has also focused on the DNA-binding properties of derivatives of 4-Chloro-7,8-dimethoxyquinoline. These studies are crucial for understanding the potential of these compounds in therapeutic applications, particularly in the context of their interaction with biological molecules (Garofalo et al., 2010).

5. Antiplasmodial Activity

The chloro and amino groups in aminoquinolines, similar to 4-Chloro-7,8-dimethoxyquinoline, have been studied for their role in complexing with ferriprotoporphyrin IX, which is crucial for their antiplasmodial activity. This research is significant in the development of antimalarial drugs (Egan et al., 2000).

6. Antitumor and Antimicrobial Potential

Studies have also been conducted on the antitumor and antimicrobial activities of 6,7-dimethoxyquinazoline derivatives, showing the potential of these compounds in developing new therapeutic agents (Kassab, Gedawy, Mahmoud, & Khattab, 2016).

Safety And Hazards

4-Chloro-7,8-dimethoxyquinoline is classified as Acute Tox. 3 Oral, indicating it is acutely toxic . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4-chloro-7,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILQDBAXEWYDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321823
Record name 4-chloro-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7,8-dimethoxyquinoline

CAS RN

99878-79-2
Record name 4-Chloro-7,8-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99878-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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